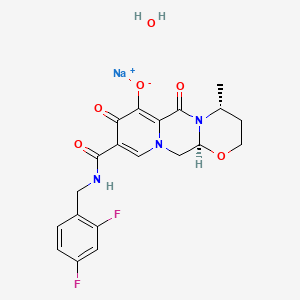

Dolutegravir sodium monohydrate

Description

Significance in Antiretroviral Research

The significance of dolutegravir (B560016) in antiretroviral research is multifaceted, primarily centering on its high barrier to resistance, efficacy in diverse patient populations, and favorable pharmacological properties. nih.gov Research has consistently shown that dolutegravir is effective in both patients who have never received antiretroviral therapy (treatment-naïve) and those who have been treated with other drugs (treatment-experienced). nih.gov

A key focus of academic inquiry has been dolutegravir's robust resistance profile. Unlike first-generation INSTIs such as raltegravir (B610414) and elvitegravir (B1684570), dolutegravir demonstrates a higher genetic barrier to the development of drug resistance. nih.govnih.govasm.org In vitro studies have shown that it maintains activity against HIV strains that have signature resistance mutations to raltegravir or elvitegravir. nih.govnatap.org This is partly attributed to its slower dissociation rate from the integrase-DNA complex compared to its predecessors. drugdiscoverytrends.com Clinical studies in treatment-naïve patients have reported a notable lack of treatment-emergent resistance to dolutegravir. asm.org

Furthermore, research trials have established the non-inferiority, and in some cases superiority, of dolutegravir-based regimens compared to those containing other widely used antiretrovirals, including efavirenz (B1671121) and boosted protease inhibitors. shionogi.comdrugdiscoverytrends.comnih.gov Its pharmacokinetic properties support a once-daily dosing schedule without the need for a pharmacokinetic enhancer (booster), which simplifies treatment regimens. drugdiscoverytrends.com These attributes have positioned dolutegravir as a preferred agent in leading HIV treatment guidelines and a critical subject of ongoing research to optimize long-term HIV management. nih.govwebmd.com

Table 1: Comparison of Dolutegravir with First-Generation Integrase Inhibitors

| Feature | Dolutegravir | Raltegravir | Elvitegravir |

|---|---|---|---|

| Drug Generation | Second-Generation INSTI | First-Generation INSTI | First-Generation INSTI |

| Genetic Barrier to Resistance | High nih.govasm.org | Lower; resistance can emerge from single mutations nih.gov | Lower; extensive cross-resistance with raltegravir nih.gov |

| Activity Against Resistant Strains | Active against many RAL/EVG-resistant mutations nih.govasm.org | Susceptible to resistance mutations (e.g., Y143, N155, Q148) asm.org | Susceptible to resistance mutations (e.g., T66, E92, N155, Q148) nih.gov |

| Pharmacokinetic Booster | Not required | Not required | Requires boosting with cobicistat |

| FDA Approval Year (Initial) | 2013 nih.gov | 2007 nih.govacs.org | 2012 nih.gov |

Historical Context of Integrase Inhibitor Development

The development of dolutegravir is rooted in decades of antiretroviral research that began with the identification of HIV in the early 1980s. acs.orgciteline.com The first major breakthrough in treatment came in 1987 with the approval of zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). webmd.comacs.org However, the rapid emergence of drug resistance to monotherapy underscored the need for new drug classes targeting different stages of the HIV life cycle. citeline.com

This led to the development of protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the mid-1990s. webmd.com The combination of these agents, known as highly active antiretroviral therapy (HAART), dramatically improved prognosis for people with HIV by effectively suppressing viral replication. citeline.com

The viral enzyme integrase was identified early on as a crucial target for stopping HIV replication, but developing inhibitors proved complex. nih.gov Early research in the 1990s explored various compounds, including fungal extracts, with some showing a key structural feature later recognized as vital for integrase inhibition. A significant advance occurred in the late 1990s and early 2000s with the discovery of diketo acids, which specifically inhibited the strand transfer step of integration.

This foundational work culminated in the FDA approval of the first integrase inhibitor, raltegravir, in 2007. nih.govacs.org It was followed by elvitegravir in 2012. nih.gov While effective, these first-generation agents were limited by a lower genetic barrier to resistance. drugdiscoverytrends.com This challenge drove the development of second-generation INSTIs, leading to the creation of dolutegravir by Shionogi and ViiV Healthcare, which was engineered for an improved resistance profile and approved in 2013. nih.govfrontiersin.orgdrugs.com

Table 2: Timeline of Key Antiretroviral and Integrase Inhibitor Milestones

| Year | Milestone | Drug/Compound Name | Drug Class |

|---|---|---|---|

| 1981 | First cases of what would become known as AIDS reported. acs.org | N/A | N/A |

| 1987 | First antiretroviral drug approved by the FDA. webmd.comacs.org | Zidovudine (AZT) | NRTI |

| 1995 | First protease inhibitor approved by the FDA. webmd.comciteline.com | Saquinavir | PI |

| 1996 | First non-nucleoside reverse transcriptase inhibitor approved. acs.org | Nevirapine | NNRTI |

| 1996 | Triple-drug combination therapy (HAART) becomes standard of care. webmd.comciteline.com | Various | Multiple |

| 2007 | First integrase strand transfer inhibitor approved by the FDA. nih.govacs.org | Raltegravir | INSTI |

| 2012 | Second first-generation INSTI approved by the FDA. nih.gov | Elvitegravir | INSTI |

| 2013 | First second-generation INSTI, dolutegravir, approved by the FDA. shionogi.comnih.gov | Dolutegravir | INSTI |

| 2018 | Second-generation INSTI, bictegravir, approved by the FDA. nih.gov | Bictegravir | INSTI |

| 2021 | First long-acting injectable INSTI approved by the FDA. acs.org | Cabotegravir | INSTI |

Properties

CAS No. |

1229006-39-6 |

|---|---|

Molecular Formula |

C20H20F2N3NaO6 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate;hydrate |

InChI |

InChI=1S/C20H19F2N3O5.Na.H2O/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);;1H2/q;+1;/p-1/t10-,15+;;/m1../s1 |

InChI Key |

UDYLZWGOPQBQQT-ZSYJTXGQSA-M |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].O.[Na+] |

Origin of Product |

United States |

Molecular Mechanism of Action

HIV-1 Integrase Inhibition

The inhibitory action of Dolutegravir (B560016) is centered on its ability to effectively neutralize the catalytic function of the HIV-1 integrase enzyme. This is achieved through precise binding within the enzyme's active site, which leads to the direct obstruction of the strand transfer reaction.

Dolutegravir binds with high affinity to the active site of the HIV-1 integrase enzyme, specifically when the enzyme is complexed with viral DNA (a structure known as the intasome). nih.govtga.gov.aunih.gov The binding mode involves several key structural features of the Dolutegravir molecule. Its tricyclic metal-chelating core structure anchors the molecule within the catalytic pocket. derpharmachemica.comresearchgate.net The difluorophenyl group attached to the core occupies a hydrophobic pocket within the active site, a space that is formed when the terminal adenine (B156593) base of the viral DNA is displaced upon inhibitor binding. nih.govbrieflands.com This interaction is further stabilized by an extended and flexible linker region between the chelating core and the difluorophenyl ring, which allows Dolutegravir to position itself deeper within the pocket and establish more intimate van der Waals contacts with the viral DNA compared to first-generation inhibitors. nih.govbrieflands.com

The primary consequence of Dolutegravir's binding to the intasome is the blockade of the strand transfer step. drugbank.comfda.gov This catalytic reaction, mediated by the integrase enzyme, involves the covalent insertion of the processed 3' ends of the viral DNA into the host cell's chromosomal DNA. nih.gov By occupying the active site and chelating essential metal cofactors, Dolutegravir physically prevents the host DNA from accessing the catalytic center. This effectively halts the integration process, leaving the viral DNA unintegrated and unable to serve as a template for the production of new virions. patsnap.comresearchgate.net Biochemical assays have confirmed this specific inhibition, with IC50 values for strand transfer inhibition reported to be as low as 2.7 nM. tga.gov.aufda.govtmda.go.tz

Essential Metal Chelation in Integrase Catalytic Pocket

The catalytic activity of HIV-1 integrase is fundamentally dependent on the presence of two divalent metal cations, typically magnesium (Mg²⁺), within its active site. brieflands.compnas.org These cations are coordinated by a highly conserved triad (B1167595) of acidic amino acid residues: Asp64, Asp116, and Glu152 (the DDE motif). brieflands.comresearchgate.net Dolutegravir's mechanism of action intrinsically relies on disrupting this metallic coordination. nih.govderpharmachemica.com

Dolutegravir functions as a potent metal-chelating agent. pharmacytimes.comnih.gov Upon binding to the active site, it directly interacts with and sequesters the two Mg²⁺ ions. nih.govresearchgate.net This chelation effectively renders the catalytic triad dysfunctional, preventing it from performing the necessary phosphodiester bond cleavage and ligation reactions involved in strand transfer. derpharmachemica.combrieflands.com The inhibitor essentially competes with the viral DNA's phosphate (B84403) backbone for coordination of the Mg²⁺ ions, ultimately displacing the viral DNA from its catalytically competent position. mdpi.com Structural models show that the inhibitor forms coordinate bonds with the metal cations, stabilizing its position within the active site. plos.orgnih.gov

A key pharmacophoric feature of Dolutegravir is a triad of coplanar heteroatoms—specifically, three oxygen atoms within its tricyclic core structure. nih.govbrieflands.comnih.gov These oxygen atoms are perfectly positioned to form a stable chelation complex with the two Mg²⁺ ions in the integrase active site. researchgate.netnih.gov Structural analyses of Dolutegravir bound to the prototype foamy virus (PFV) intasome, a close surrogate for the HIV-1 intasome, reveal that these three coplanar oxygen atoms coordinate the two Mg²⁺ cations, bridging them and locking the inhibitor in place. nih.govresearchgate.netresearchgate.net This efficient metal chelation is a cornerstone of its high potency and inhibitory activity. brieflands.comnih.gov

Dissociation Kinetics from Integrase-DNA Complexes

A defining characteristic of Dolutegravir that distinguishes it from first-generation INSTIs, such as Raltegravir (B610414) and Elvitegravir (B1684570), is its remarkably slow dissociation from the integrase-DNA complex. nih.govmaorihealthreview.co.nz This prolonged binding is considered a significant factor contributing to its high barrier to resistance. nih.govplos.orgnih.gov

Kinetic studies have quantified the dissociation rates (k_off) and dissociative half-lives (t_1/2) for Dolutegravir and other INSTIs. For the wild-type integrase-DNA complex at 37°C, Dolutegravir exhibits a dissociative half-life of 71 hours. tga.gov.aunih.gov This is substantially longer than the half-lives observed for Raltegravir (8.8 hours) and Elvitegravir (2.7 hours) under similar conditions. nih.gov This means Dolutegravir remains bound to its target 8 times longer than Raltegravir and 26 times longer than Elvitegravir. nih.govmaorihealthreview.co.nz Even in the presence of resistance mutations like R263K or G118R, which do increase the rate of dissociation, the half-life of Dolutegravir remains prolonged, at approximately 50 and 10 hours, respectively. asm.org

| Integrase Inhibitor | Dissociative Half-life (t_1/2) | Off-rate (k_off) (s⁻¹) |

|---|---|---|

| Dolutegravir | 71 hours | 2.7 x 10⁻⁶ |

| Raltegravir | 8.8 hours | 22 x 10⁻⁶ |

| Elvitegravir | 2.7 hours | 71 x 10⁻⁶ |

Data sourced from studies on wild-type HIV-1 integrase-DNA complexes. nih.gov

Conformational Interactions with Viral DNA and Integrase Subdomains

The unique structural features of dolutegravir facilitate specific and durable interactions within the active site of the HIV-1 integrase enzyme, contributing to its mechanism of action and potency.

Structural analyses reveal that dolutegravir, similar to other second-generation INSTIs, occupies the physical space within the integrase active site and makes important contacts with the β4–α2 loop of the catalytic core domain. nih.govresearchgate.netnih.gov This interaction is a key feature of its binding mode. derpharmachemica.comukessays.comderpharmachemica.com The binding of dolutegravir is remarkably similar to another second-generation inhibitor, MK-2048, with both compounds extending toward this specific loop. nih.govnih.gov This interaction helps to anchor the inhibitor in the active site, contributing to its stable binding. Furthermore, crystal structures suggest that dolutegravir has the flexibility to subtly adjust its position and conformation in response to structural changes in the active sites of raltegravir-resistant integrase variants, a feature that may contribute to its broad activity profile. nih.govnih.gov

Mechanisms of Drug Resistance

Integrase-Mediated Resistance Pathways

Resistance to dolutegravir (B560016) is primarily conferred by mutations in the integrase gene. These mutations can emerge under drug pressure and are often categorized into distinct pathways characterized by specific primary mutations, which may be accompanied by secondary or accessory mutations that further reduce susceptibility or compensate for a loss of viral fitness. A systematic review of studies on dolutegravir resistance has identified four main mutational pathways, often non-overlapping, characterized by signature mutations at positions R263K, G118R, N155H, and Q148H/R/K. nih.govresearchgate.net

Characterization of Integrase Mutations Conferring Reduced Susceptibility

The development of resistance to dolutegravir is a complex process involving various mutations within the integrase enzyme. While dolutegravir is potent against viruses with resistance to first-generation INSTIs, certain mutational patterns can lead to reduced efficacy. oup.com The most frequently observed INSTI resistance mutations in individuals experiencing virological failure on a dolutegravir-containing regimen include R263K, G118R, N155H, and Q148H/R. oup.comnih.govnih.govbohrium.com

Mutations at the Q148 position, such as Q148H or Q148R, are a well-established pathway for resistance to first-generation INSTIs and can also reduce susceptibility to dolutegravir, particularly when present with other mutations. oup.comnih.govnih.gov While the Q148H/R/K mutation alone confers only a minimal median reduction in dolutegravir susceptibility (0.8-fold), its combination with other mutations, especially at the G140 and E138 positions, leads to the highest levels of resistance. nih.govresearchgate.netnih.govnih.govbohrium.com For instance, the presence of G140S with Q148H results in a median 3.75-fold change in IC50, which increases to 13.3-fold with G140S and Q148R. natap.org Clinical data indicates that patients with a baseline Q148 mutation combined with mutations at E138 and/or G140 are at a higher risk of virological failure. stanford.edu The combination of Q148H/R and G140S with other mutations like L74I/M, E92Q, T97A, or N155H can lead to a 5- to 20-fold decrease in dolutegravir susceptibility. iasusa.org

Table 1: Impact of Q148 Pathway Mutations on Dolutegravir Susceptibility

| Mutation(s) | Fold Change (FC) in Dolutegravir Susceptibility | Reference(s) |

| Q148H/R/K alone | 0.8 (median) | nih.govresearchgate.net |

| G140S + Q148H | 3.75 (median) | natap.org |

| G140S + Q148R | 13.3 (median) | natap.org |

| Q148 + G140 + E138 mutations | High-level resistance (2 to >10-fold) | stanford.edunatap.org |

The N155H mutation is a primary resistance pathway for first-generation INSTIs. oup.comnih.gov While dolutegravir generally retains activity against viruses with the N155H mutation alone (median fold change of 1.37 to 1.4), the presence of secondary mutations can enhance resistance. nih.govresearchgate.netnatap.orgnih.govoup.com For example, the polymorphic mutation K156N, when present with N155H, can significantly increase resistance to dolutegravir. nih.govoup.com The combination of N155H and K156N alone is sufficient to cause notable resistance. nih.govoup.com Further addition of mutations like K211R and E212T can lead to even higher levels of resistance. nih.gov The N155H pathway can also include other mutations such as L74M, E92Q, T97A, Y143H, G163K/R, V151I, or D232N. iasusa.org A study reported that the acquisition of T97A and E138K mutations in a patient with a pre-existing N155H mutation resulted in a 37-fold resistance to dolutegravir. nih.govnih.gov

Table 2: Impact of N155H Pathway Mutations on Dolutegravir Susceptibility

| Mutation(s) | Fold Change (FC) in Dolutegravir Susceptibility | Reference(s) |

| N155H alone | 1.37 - 1.4 (median) | nih.govresearchgate.netnatap.org |

| N155H + K156N | Significant increase | nih.govoup.com |

| N155H + T97A + E138K | 37 | nih.govnih.gov |

Mutations at the Y143 position (Y143C/R/H) are another primary resistance pathway for the first-generation INSTI raltegravir (B610414). oup.comnih.gov However, dolutegravir demonstrates a high barrier to resistance against viruses carrying Y143 mutations. nih.govnatap.org In vitro studies have shown that a concentration of 32 nM of dolutegravir can completely inhibit the replication of viruses with Y143C/R mutations. natap.org Even at lower concentrations where replication can occur, no additional mutations tend to accumulate. natap.org Dolutegravir exhibits activity levels similar to wild-type against mutants like T97A + Y143R, with a median fold change in IC50 of 1.05. natap.org

The G118R and R263K mutations are signature mutations for dolutegravir resistance, particularly in INSTI-naïve patients. nih.govresearchgate.netoup.comnih.govnih.govbohrium.com These two mutations are generally found separately and are negatively associated with each other and with the N155H and Q148H/K/R pathways. nih.govresearchgate.netasm.org

The R263K mutation alone confers a low-level reduction in dolutegravir susceptibility, typically around 2-fold. nih.govresearchgate.netoup.comasm.orgnih.gov This mutation also tends to decrease viral replicative capacity. nih.gov

The G118R mutation, on the other hand, is associated with a more significant reduction in dolutegravir susceptibility, with a median fold change of approximately 10-fold to 18.8-fold. nih.govresearchgate.netasm.orgnih.govstanford.edu

While rare, the combination of G118R and R263K has been reported in highly treatment-experienced individuals. This combination results in approximately 10-fold resistance to dolutegravir but also leads to a further impairment of viral fitness compared to the single mutants. asm.orgnih.gov

Table 3: Impact of G118R and R263K Mutations on Dolutegravir Susceptibility

| Mutation(s) | Fold Change (FC) in Dolutegravir Susceptibility | Reference(s) |

| R263K alone | ~2.0 (median) | nih.govresearchgate.netoup.comasm.orgnih.gov |

| G118R alone | ~10.0 - 18.8 (median) | nih.govresearchgate.netasm.orgnih.govstanford.edu |

| G118R + R263K | ~10.0 | asm.orgnih.gov |

Mutations at positions E138 and G140 often act as secondary or accessory mutations that, in combination with primary resistance mutations, significantly reduce dolutegravir susceptibility. nih.govnih.govbohrium.com The highest levels of resistance to dolutegravir are observed in viruses that contain Q148 mutations in conjunction with mutations at G140 and/or E138. nih.govnih.govbohrium.com For example, the combination of Q148 mutations with G140A/C/S or E138A/K/T can substantially decrease the likelihood of a successful virologic response. oup.com In one instance, the emergence of E138K, G140S, and Q148H mutations was observed in a patient treated with dolutegravir monotherapy. nih.gov

Structural Alterations in Integrase Leading to Resistance

Dolutegravir functions by binding to the active site of the HIV-1 integrase enzyme, a critical component for integrating the viral DNA into the host cell's genome. drugtargetreview.com Resistance-conferring mutations alter the three-dimensional structure of the integrase, which can weaken the interaction with dolutegravir and reduce its inhibitory effect. drugtargetreview.comnih.gov

Molecular modeling and structural analyses have provided insights into how these mutations confer resistance. drugtargetreview.complos.org For instance, mutations can change the configuration of amino acid residues within the catalytic pocket of the integrase. nih.gov These changes can disrupt the binding of dolutegravir, thereby diminishing its efficacy. drugtargetreview.complos.org Kinetic studies have shown that while dolutegravir has a prolonged binding time to the wild-type integrase-DNA complex, certain mutations can increase the rate at which the drug dissociates from this complex. plos.orgnih.govnih.gov Specifically, mutations like R263K and G118R increase the dissociation rate of dolutegravir from the integrase-DNA complex compared to the wild-type enzyme, although the drug still maintains prolonged binding. nih.gov

Cryo-electron microscopy (cryo-EM) structures of drug-resistant HIV-1 intasomes (the complex of integrase and viral DNA) have revealed the precise mechanisms of resistance. nih.govnih.gov For example, combinations of mutations such as E138K, G140A/S, and Q148H/K/R induce altered residue configurations in the active site that interfere with dolutegravir binding. nih.govnih.gov These structural data provide a clear rationale for the observed drug resistance and are crucial for the development of new inhibitors that can overcome these resistance mechanisms. drugtargetreview.combiorxiv.org

Impact of Accumulation of Mutations on Susceptibility

The level of resistance to dolutegravir is closely linked to the number and type of mutations accumulated in the integrase gene. stanford.eduaidsmap.com While single mutations may confer low-level resistance, the accumulation of multiple mutations can lead to a significant reduction in susceptibility. stanford.edunih.gov

The most frequently observed integrase resistance mutations in patients experiencing virologic failure on a dolutegravir-containing regimen include R263K, G118R, N155H, and Q148H/R. nih.govnih.gov The impact of these mutations on dolutegravir susceptibility varies considerably.

R263K: This is a common signature mutation that emerges in patients naive to integrase inhibitors. nih.govmdpi.com By itself, it typically reduces dolutegravir susceptibility by approximately 2-fold. nih.govnih.gov

G118R: This mutation generally results in a more significant reduction in susceptibility, often greater than 5-fold. nih.govnih.govnih.gov When combined with other mutations, it can lead to a median 19.0-fold reduction in susceptibility. mdpi.com

N155H: Alone, this mutation has a minimal effect on dolutegravir susceptibility, conferring about a 1.4-fold reduction. stanford.edumdpi.com However, its impact increases when present with other resistance mutations. stanford.edu

Q148H/R/K: This mutation on its own does not significantly reduce dolutegravir susceptibility. mdpi.com However, the highest levels of resistance are observed when Q148 mutations are combined with secondary mutations like G140S or E138K. nih.govnih.gov This combination can lead to high-level cross-resistance to other integrase inhibitors as well. plos.org

The accumulation of these mutations presents a significant challenge, as it can confer high-level resistance to dolutegravir, particularly in non-B HIV-1 subtypes. stanford.edu For instance, in the DAWNING study, patients who developed treatment-emergent resistance often had multiple integrase substitutions, leading to a greater than 10-fold change in dolutegravir resistance. nih.govnih.gov

| Mutation | Fold Reduction in Dolutegravir Susceptibility (Median) | Notes |

|---|---|---|

| R263K (alone) | ~2.0 | Common in INSTI-naive patients. nih.govnih.gov |

| G118R (alone) | 18.8 | Confers a significant reduction in susceptibility. mdpi.com |

| G118R (with ≥1 additional DRM) | 19.0 | Accumulation increases resistance. mdpi.com |

| N155H (alone) | 1.4 | Minimal effect alone. stanford.edumdpi.com |

| N155H (with ≥1 additional DRM) | 2.0 | Contributes to reduced susceptibility in combination with other mutations. stanford.edumdpi.com |

| Q148H/R/K (alone) | 0.8 | Negligible effect alone. mdpi.com |

| Q148 + G140/E138 mutations | High-level | Results in the highest levels of reduced susceptibility. nih.govnih.gov |

In Vitro Selection of Resistance

In vitro passage experiments, where the virus is cultured in the presence of escalating concentrations of a drug, are a key method for studying the development of resistance. nih.gov For dolutegravir, these studies have shown that it has a high barrier to resistance compared to first-generation integrase inhibitors. asm.orgcroiconference.org

In many experiments, selecting for dolutegravir resistance mutations is difficult, and in some cases, no mutations emerged even after extended culturing. nih.gov When resistance does develop in wild-type HIV-1, the R263K mutation is one of the most commonly selected substitutions. nih.gov Other mutations selected in vitro include S153Y/F, E138K, H51Y, and G118R. nih.gov

Studies have also investigated the selection of resistance in viruses that already harbor mutations associated with resistance to other integrase inhibitors. asm.org For viruses with mutations like Q148H/K/R, secondary mutations such as G140S or E138K can be selected, leading to high resistance to first-generation INSTIs but more limited resistance to dolutegravir. asm.org These in vitro findings highlight that the pathway to dolutegravir resistance is complex and often involves a trade-off between increased drug resistance and reduced viral fitness. nih.gov

| Study Type | Key Findings | Commonly Selected Mutations |

|---|---|---|

| Passage with Wild-Type HIV-1 | High barrier to resistance; difficult to select for high-level resistance. nih.govasm.org | R263K, G118R, S153Y/F, E138K, H51Y. nih.gov |

| Passage with INSTI-Resistant Mutants (e.g., Q148 pathway) | Selection of secondary mutations that confer high resistance to raltegravir/elvitegravir (B1684570) but limited resistance to dolutegravir. asm.org | G140S/Q148H, E138K/Q148K/R. asm.org |

| Passage with Primary HIV-1 Isolates | Fewer strains developed resistance to dolutegravir compared to elvitegravir. Emergent mutations conferred low-level resistance. croiconference.org | R263K, S153Y, H51Y. croiconference.org |

| Non-Integrase Resistance Selection | Mutations selected outside of the integrase gene. nih.gov | Mutations in 3' polypurine tract, nucleocapsid (G19S), and gp41 (A539V, A556T). nih.gov |

Structure Activity Relationship Sar and Structural Characterization

Comparative Structural Analysis with Other Integrase Inhibitors (e.g., Raltegravir (B610414), Elvitegravir)

Dolutegravir (B560016) belongs to the class of integrase strand transfer inhibitors (INSTIs), which also includes first-generation drugs like raltegravir and elvitegravir (B1684570). researchgate.netbohrium.com While all INSTIs share a common mechanism of action by chelating divalent metal cations (Mg2+) in the integrase active site, there are significant structural differences that influence their antiviral potency and resistance profiles. researchgate.netscielo.org.zamaorihealthreview.co.nz

Unlike the first-generation INSTIs, dolutegravir possesses a "streamlined" architecture of its metal-chelating scaffold. maorihealthreview.co.nzplos.org This allows it to occupy the active site in a more compact manner. plos.org Notably, dolutegravir lacks the oxadiazole ring found in raltegravir, which is associated with a critical interaction with the Y143 residue in the integrase enzyme. researchgate.net This difference is a key factor in dolutegravir's ability to remain effective against viruses with the Y143 resistance mutation. plos.org

The following table provides a comparative overview of the key structural and functional characteristics of dolutegravir, raltegravir, and elvitegravir.

| Feature | Dolutegravir | Raltegravir | Elvitegravir |

| Generation | Second bohrium.com | First bohrium.com | First bohrium.com |

| Metal-Chelating Core | Tricyclic derpharmachemica.comresearchgate.netukessays.com | Pyrimidinone plos.org | Quinolone plos.org |

| Key Active Site Interaction (HIV-1 IN) | DDE motif (D64, D116, E152) biorxiv.org | DDE motif, Y143 asm.org | DDE motif plos.org |

| Linker Length (bonds to phenyl ring) | 6 nih.gov | 4 nih.gov | 6 nih.gov |

| Linker Flexibility (exocyclic bonds) | 4 nih.gov | N/A | 2 nih.gov |

| Dissociative Half-Life (Wild-Type IN) | ~71 hours nih.govfrontiersin.org | ~8.8 hours nih.govfrontiersin.org | ~2.7 hours nih.govfrontiersin.org |

This table is based on data from multiple scientific sources. bohrium.complos.orgderpharmachemica.comresearchgate.netukessays.complos.orgbiorxiv.orgasm.orgnih.govnih.govfrontiersin.org

Role of Key Structural Moieties

The molecular structure of dolutegravir can be conceptually divided into three principal components: the tricyclic metal-chelating core, the difluorophenyl ring, and the flexible linker region. Each of these moieties plays a crucial role in the drug's interaction with the HIV-1 integrase enzyme. derpharmachemica.comresearchgate.netukessays.com

At the heart of dolutegravir's inhibitory activity is its tricyclic core, which features three coplanar oxygen atoms. derpharmachemica.comresearchgate.netukessays.comnih.govresearchgate.net This arrangement is essential for chelating the two magnesium ions (Mg2+) present in the catalytic site of the integrase enzyme. scielo.org.zaderpharmachemica.comresearchgate.netukessays.comresearchgate.net By binding to these metal ions, dolutegravir effectively blocks the strand transfer step of viral DNA integration into the host genome, a critical process for HIV replication. derpharmachemica.comdrugbank.com The interaction with the Mg2+ ions is a hallmark of all INSTIs, but the specific geometry of dolutegravir's core contributes to its high binding affinity. scielo.org.zamaorihealthreview.co.nznih.gov Dolutegravir's binding to divalent cations like magnesium can lead to the formation of complexes in the gastrointestinal tract, which can reduce its absorption. hiv-druginteractions.orgpharmacytimes.comhiv-druginteractions.orgclinicalcasesddis.comnih.gov

A distinguishing feature of dolutegravir is the extended and flexible linker that connects the metal-chelating core to the difluorophenyl ring. researchgate.netukessays.comnih.govresearchgate.net This linker is longer than that of raltegravir, allowing the difluorophenyl group to penetrate deeper into the pocket vacated by the viral DNA. researchgate.netnih.gov This deeper and more stable positioning enhances the inhibitor's potency. researchgate.net The flexibility of the linker, with four exocyclic bonds, allows dolutegravir to adapt its conformation in response to mutations in the integrase active site, a key reason for its high barrier to resistance. nih.govcdnsciencepub.com This "strategic flexibility" is a significant advantage over elvitegravir, which has a similarly long but more rigid linker. nih.gov

Molecular Modeling and Docking Studies of Integrase-Dolutegravir Complexes

Molecular modeling and docking simulations have been instrumental in elucidating the binding mode of dolutegravir within the integrase active site. nih.govnih.govoup.com These computational studies complement experimental data from X-ray crystallography and provide insights into the dynamic nature of the drug-target interaction. nih.govrcsb.org

Docking studies have consistently shown that dolutegravir binds to the integrase active site in a manner that is similar to other INSTIs, with its metal-chelating core coordinating the two Mg2+ ions. nih.gov These models also highlight the importance of the DDE motif (D64, D116, E152) in the integrase for inhibitor binding. biorxiv.org Superimposition of modeled structures of different HIV-1 subtypes suggests a high degree of structural similarity in the integrase, with RMSD values typically less than 0.4Å. nih.gov

Conformational Dynamics of Dolutegravir Binding within the Active Site

The binding of dolutegravir to the integrase active site is not a static event but rather a dynamic process. researchgate.netnih.gov Crystal structures of dolutegravir bound to both wild-type and mutant prototype foamy virus (PFV) intasomes reveal that the drug can subtly adjust its position and conformation. nih.gov This conformational adaptability is largely attributed to the flexibility of its linker region. nih.govcdnsciencepub.com

In the presence of resistance mutations, such as S217H and N224H in the PFV intasome, dolutegravir has been observed to shift its position to accommodate the structural changes in the active site. nih.gov This ability to "wiggle" within the binding pocket allows it to maintain potent inhibitory activity against many raltegravir-resistant viral strains. nih.gov Furthermore, kinetic studies have shown that dolutegravir has a significantly longer dissociative half-life from the integrase-DNA complex compared to raltegravir and elvitegravir, suggesting that its prolonged binding contributes to its high antiviral efficacy and genetic barrier to resistance. maorihealthreview.co.nzplos.orgasm.orgnih.govdrugbank.comnih.gov

Synthetic Chemistry and Process Development

Overview of Synthetic Routes

The synthesis of Dolutegravir (B560016) has evolved significantly from early multi-step batch processes to highly optimized continuous flow methods. Most synthetic strategies converge on the assembly of a core pyridinone structure, followed by the annulation of the adjacent saturated pyrazine (B50134) and oxazine (B8389632) rings. mdpi.com

Initial synthetic routes to Dolutegravir were reported by GlaxoSmithKline (GSK). mdpi.comnih.gov One early, prominent batch synthesis approach begins with the commercially accessible material maltol. researchgate.netnewdrugapprovals.org This route involves a scalable oxidation process and a palladium-catalyzed amidation to introduce a key amide moiety, providing a practical manufacturing method in a limited number of synthetic steps. researchgate.net Another common strategy starts from 4-methoxyacetoacetic acid methyl ester. tandfonline.com This process involves a multi-component reaction to build a key building block, which is then hydrolyzed to an aldehyde intermediate. tandfonline.com This aldehyde is subsequently cyclized with (R)-3-aminobutanol to form the crucial tricyclic core of Dolutegravir. tandfonline.comacs.org

Later refinements in batch synthesis focused on improving efficiency and reducing the number of steps. For instance, a process developed by Aurobindo Pharma studied the regioselective hydrolysis of a pyridone bis-ester intermediate, finding that lithium hydroxide (B78521) provided high yields of the desired mono-acid with minimal formation of the unwanted bis-carboxylic acid byproduct. nih.gov Other approaches have sought to overcome the use of expensive or hazardous reagents. One such process avoids the moisture-sensitive and costly 1,1'-carbonyldiimidazole (B1668759) (CDI) for the final amidation step by using alternative coupling agents like pivaloyl chloride. newdrugapprovals.org

Table 1: Comparison of Selected Batch Synthesis Steps for a Key Tricyclic Intermediate

| Step | Reagents & Conditions | Duration | Yield | Source |

| Amination | Pyran starting material, methanol (B129727), room temperature | 18.5 hours | 86% | acs.org |

| Hydrolysis | Lithium hydroxide, methanol, 0 °C | 4.5 hours | 64% | acs.orgnih.gov |

| Acetal (B89532) Deprotection & Cyclization | 62% aq. sulfuric acid, 98% formic acid, 5 °C | 3 hours | 65% | acs.orgnih.gov |

| Final Cyclization | (R)-3-aminobutanol, acetic acid, 100 °C | 2.5 hours | 66% | acs.orgnih.gov |

The application of continuous flow chemistry has marked a significant advancement in the synthesis of Dolutegravir. morressier.comacs.org These methods offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling high-energy reactions, and the ability to "telescope" multiple reaction steps, thereby avoiding the isolation of intermediates. morressier.comnih.govmit.edu

Table 2: Batch vs. Continuous Flow Synthesis Comparison

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Source |

| Overall Reaction Time | 34.5 hours | 14.5 minutes | acs.orgnih.gov |

| Number of Operations | Multiple, with intermediate isolations | 3 sequential flow operations | nih.gov |

| Overall Yield | Lower, varies by specific route | ~24-37% (7-step process) | nih.gov |

| Key Advantage | Well-established, traditional method | Rapid manufacturing, telescoping of steps, improved yield & safety | acs.orgnih.govmit.edu |

Key Intermediates and Building Blocks

The pyridinone moiety constitutes the core structural unit of Dolutegravir. mdpi.comresearchgate.net Several synthetic pathways have been established for this key intermediate. One route begins with maltol, which is oxidized and further modified to create the pyridinone ring. researchgate.netmdpi.com

A more common and industrially applied route starts with 4-methoxyacetoacetic acid methyl ester, which is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a vinylogous amide. nih.gov This is followed by substitution with aminoacetaldehyde dimethyl acetal and a subsequent intramolecular ring closure to form the pyridinone diester. nih.govresearchgate.net A novel approach to this cyclization uses magnesium bromide (MgBr2) as a promoter, which allows the reaction to proceed smoothly and with high selectivity. mdpi.comnih.govresearchgate.net The final key intermediate is then obtained via selective hydrolysis of the resulting diester using a base like lithium hydroxide (LiOH). mdpi.comnih.govresearchgate.net

The (2,4-difluorophenyl)methanamine moiety is typically the final building block incorporated into the Dolutegravir structure. mdpi.comnih.gov This key intermediate is introduced via an amidation reaction with the carboxylic acid group on the pyridinone ring. tandfonline.comjustia.com

Catalytic and Reaction Mechanism Studies in Synthesis (e.g., MgBr₂-promoted cyclization, water-mediated hydrolysis)

The synthesis of the complex tricyclic core of dolutegravir has been a subject of extensive research, leading to the development of novel catalytic methods and a deeper understanding of reaction mechanisms. These studies aim to create more efficient, safer, and scalable manufacturing processes.

A significant advancement is the use of magnesium bromide (MgBr₂) to promote a key intramolecular cyclization step. researchgate.netmdpi.comnih.gov This method provides a novel and efficient pathway to a key pyridinone diester intermediate. mdpi.comresearchgate.net The process involves the condensation of commercially available starting materials to form a precursor that, when treated with MgBr₂, undergoes highly selective cyclization. researchgate.netmdpi.comnih.gov This approach is a notable improvement over previous routes that required harsh and dangerous reagents like lithium hydride (LiH) or sodium hydride (NaH). mdpi.com The proposed mechanism leverages the ability of the target molecule to chelate with the Mg²⁺ ion, which facilitates the ring closure under more moderate conditions. researchgate.net This catalytic strategy avoids extreme temperatures and hazardous materials, making the process more suitable for industrial-scale production. mdpi.com

Another critical area of study has been the hydrolysis of ester intermediates. Research into water-mediated hydrolysis has shown remarkable improvements in reaction efficiency. acs.org In one study, the hydrolysis of a pyridinone diester intermediate to the corresponding carboxylic acid was investigated. acs.org When the reaction was conducted in methanol alone, the yield was only 29%. However, the introduction of water as a cosolvent dramatically increased the yield to 98% and reduced the reaction time from 4.5 hours in a batch process to just one minute in a continuous flow system. acs.org The enhanced reaction rate is attributed to the hydrophobicity of the diester, demonstrating how understanding and manipulating reaction media can lead to significant process intensification. acs.org

Process Optimization for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of dolutegravir sodium monohydrate has necessitated extensive process optimization. Key areas of focus include enhancing yields, improving efficiency and atom economy, and drastically reducing reaction times through innovative technologies like flow chemistry.

Yield Enhancement Strategies

The adoption of continuous flow chemistry has been particularly transformative for yield enhancement. acs.org By converting batch reactions into continuous flow processes, researchers have achieved significantly higher yields for individual steps. For instance, the hydrolysis of a pyridinone diester intermediate saw its yield increase from 64% in an optimized batch process to nearly 100% in a flow reactor. acs.org Similarly, a two-step synthesis for the intermediate DTG-6 was optimized in a microfluidized bed cascade system, achieving a 95% yield, an improvement over the 90% yield reported in earlier cascade microreactor systems. researchgate.netacs.org

| Reaction Step | Batch Process Yield | Continuous Flow Yield | Reference |

|---|---|---|---|

| Pyridinone Diester Hydrolysis | 64% | ~100% | acs.org |

| Amidoester Formation | 33% | 71% | acs.org |

| Telescoped Pyridone Synthesis (3 steps) | N/A | 56% | nih.gov |

| DTG-6 Synthesis (2 steps) | N/A | 95% | acs.org |

Efficiency and Atom Economy Improvements

Improving process efficiency and atom economy are crucial for sustainable and cost-effective manufacturing. A significant strategy in the synthesis of dolutegravir has been the development of synthetic routes that telescope multiple reaction steps. nih.gov Continuous flow chemistry is particularly adept at this, allowing sequential transformations to occur without the need for isolating and purifying intermediates. nih.govnih.gov This reduces solvent usage, minimizes waste generation, and saves considerable time. tandfonline.comtandfonline.com

For example, a seven-step synthesis of dolutegravir was developed that groups several reactions into sequential flow operations. nih.govmdpi.com One such operation combined three reaction steps into a single continuous flow-through process to produce a key pyridinone intermediate, thereby avoiding multiple work-up and isolation procedures. nih.gov Researchers have also focused on designing routes from more readily available starting materials, creating more atom-economical pathways to key intermediates like pyrone diesters, which can be efficiently converted to dolutegravir. colab.ws

Residence Time Reduction in Flow Systems

One of the most profound impacts of process optimization has been the dramatic reduction in reaction times, largely achieved through the implementation of continuous flow systems. The enhanced heat and mass transfer in microreactors allows reactions to be performed at higher temperatures and concentrations, significantly accelerating reaction rates.

| Process | Batch Time | Flow System Time | Reference |

|---|---|---|---|

| Overall Synthesis (6 Steps) | 34.5 hours | 14.5 minutes | acs.org, nih.gov |

| Overall Synthesis (7 Steps) | N/A | 4.5 hours | nih.gov |

| Pyridinone Diester Hydrolysis | 4.5 hours | 1 minute | acs.org |

| Amidoester Formation | 4 hours | < 1 minute | acs.org |

| O-Debenzylation | 2 hours | 9 minutes | acs.org |

Characterization of Process Impurities

Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. The synthesis of a complex molecule like dolutegravir involves multiple steps where impurities can form. A thorough understanding and characterization of these process-related impurities are essential for developing control strategies. acs.org

During the process development of dolutegravir, several key impurities were detected and identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Studies have reported the synthesis and characterization of specific impurities, including the enantiomeric impurity (4S, 12aR), Impurity B, and Ethoxy acetamide, to use them as reference standards. tandfonline.comtandfonline.com

The structural elucidation of these impurities provides critical insights into their formation pathways, allowing for the implementation of effective control measures. acs.org For example, one critical isomeric impurity was identified and eliminated from the process by establishing a proper control strategy during the O-debenzylation step. acs.org In another instance, a particularly difficult-to-remove impurity was managed through a selective derivatization reaction using tert-butyldimethylsilyl chloride, which facilitated its removal. acs.orgacs.org

Forced degradation studies, conducted under ICH-prescribed stress conditions, have also been performed to identify potential degradation products. Dolutegravir was found to be unstable under acidic and oxidative conditions, leading to the formation of degradation products (DP-1 and DP-2) that were subsequently isolated and characterized using NMR and high-resolution mass spectrometry. nih.gov One of these degradants, DP-1, was identified as a previously known process impurity. nih.gov This comprehensive approach to identifying and controlling impurities ensures the consistent production of high-purity dolutegravir sodium. acs.org

| Impurity Name/Identifier | Common Origin | Method of Identification | Reference |

|---|---|---|---|

| Enantiomer (4S, 12aR) | Synthesis Process | Synthesized for reference; HPLC, NMR, MS | tandfonline.com, tandfonline.com |

| Impurity B | Synthesis Process | Synthesized for reference; HPLC, NMR, MS | tandfonline.com, tandfonline.com |

| Ethoxy acetamide | Synthesis Process | Synthesized for reference; HPLC, NMR, MS | tandfonline.com, tandfonline.com |

| Isomeric Impurity (imp-8, m/z 509) | O-debenzylation stage | HPLC, MS | acs.org |

| DP-1 | Acidic Degradation | UPLC-MS, HRMS, NMR | nih.gov |

| DP-2 | Oxidative Degradation | UPLC-MS, HRMS, NMR | nih.gov |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques: Development and Validation

Chromatographic techniques are central to the analysis of Dolutegravir (B560016) sodium monohydrate, offering high-resolution separation and sensitive detection.

RP-HPLC stands as a cornerstone for the routine analysis of Dolutegravir sodium monohydrate. Several methods have been developed and validated, demonstrating its suitability for quality control purposes. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). sciencescholar.usscispace.com

Common to these RP-HPLC methods is the use of a C18 column, a reversed-phase column with a non-polar stationary phase. sciencescholar.usnih.govderpharmachemica.com The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation. For instance, a mobile phase consisting of methanol (B129727) and water (with 0.1% Orthophosphoric acid) in an 80:20 v/v ratio has been successfully used. sciencescholar.us Another method employed a mixture of acetonitrile (B52724) and water (pH 7.5) in the same ratio. nih.gov Detection is typically carried out using a UV detector at a wavelength where Dolutegravir exhibits maximum absorbance, such as 254 nm or 260 nm. sciencescholar.usnih.gov

The retention time for Dolutegravir sodium in these methods is generally short, allowing for rapid analysis. sciencescholar.usijrpr.com For example, one method reported a retention time of 4.383 minutes, while another achieved elution at approximately 3.0 minutes. sciencescholar.usnih.gov The linearity of these methods is established over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship between concentration and detector response. sciencescholar.usijrpr.com The precision of the methods is confirmed by low relative standard deviation (%RSD) values, and accuracy is demonstrated through high recovery rates, often around 99.4%. ijrpr.com The LOD and LOQ values indicate the sensitivity of the method, with one study reporting values of 0.4380 µg/mL and 1.3274 µg/mL, respectively. sciencescholar.us

Interactive Data Table: RP-HPLC Method Parameters for Dolutegravir Sodium Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Princeton C18 sciencescholar.us | ODS C18 nih.gov | Waters Sunfire C18 ijrpr.com |

| Mobile Phase | Methanol:Water (0.1% OPA) (80:20 v/v) sciencescholar.us | Acetonitrile:Water (pH 7.5) (80:20 v/v) nih.gov | Phosphate (B84403) buffer (pH 3.0):Methanol (70:30) ijrpr.com |

| Flow Rate | 1 mL/min sciencescholar.us | 1 mL/min nih.gov | 0.3 mL/min ijrpr.com |

| Detection Wavelength | 254 nm sciencescholar.us | 260 nm nih.gov | 254 nm ijrpr.com |

| Retention Time | 4.383 min sciencescholar.us | 3.0 ± 0.1 min nih.gov | 3.5 min ijrpr.com |

| Linearity Range | 10-60 µg/mL sciencescholar.us | 5-35 µg/mL nih.gov | 50-150 µg/mL ijrpr.com |

| Correlation Coefficient (r²) | 0.9998 sciencescholar.us | Not Specified | 0.999 ijrpr.com |

| LOD | 0.4380 µg/mL sciencescholar.us | Not Specified | 3.87 µg/mL ijrpr.com |

| LOQ | 1.3274 µg/mL sciencescholar.us | Not Specified | 11.61 µg/mL ijrpr.com |

For more demanding applications, such as the quantification of Dolutegravir in biological matrices like human plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.govimpactfactor.org This technique offers superior resolution, sensitivity, and selectivity compared to conventional HPLC. uj.edu.pl

UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved separation efficiency. uj.edu.pl The coupling with a mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.govnih.gov

In a typical UPLC-MS/MS method for Dolutegravir, sample preparation involves a simple protein precipitation step, often using methanol or acetonitrile. nih.govnih.gov A stable isotope-labeled internal standard is added to the plasma samples to ensure accurate quantification. nih.gov Chromatographic separation is achieved on a reversed-phase column, and the analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. impactfactor.org The method is validated for parameters such as linearity, precision, accuracy, recovery, and stability. nih.gov

For instance, one validated UPLC-MS/MS method for the simultaneous quantification of Dolutegravir and other antiretroviral drugs in human plasma demonstrated linearity over a range of 9.7-9700 ng/mL for Dolutegravir. nih.gov The within-run and between-run precision and accuracy were within acceptable limits (±15% for quality controls and ±20% at the lower limit of quantification). nih.gov

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural elucidation of Dolutegravir and its related substances, including degradation products and process impurities. nih.govrsc.orgresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are instrumental in determining the elemental composition of unknown compounds. nih.govsci-hub.se

Techniques such as UPLC-quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) are employed to separate and identify these compounds. rsc.org The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns, allows for the confident identification of degradation products formed under various stress conditions. nih.govsci-hub.se This information is vital for understanding the degradation pathways of the drug and for ensuring the safety and quality of the final product.

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Forced degradation, or stress testing, is an essential part of developing a stability-indicating method. nih.govnih.gov It involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as prescribed by ICH guidelines. nih.govsci-hub.se The goal is to intentionally generate degradation products to demonstrate the specificity and stability-indicating nature of the analytical method. nih.gov

Studies on Dolutegravir have shown that it is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress. nih.govsci-hub.se For example, in one study, Dolutegravir was found to be unstable in acidic and peroxide conditions, leading to the formation of specific degradation products. nih.gov Another study showed degradation under hydrolytic (acidic, alkaline, and neutral) and photolytic stress, but stability under oxidative and thermal conditions. rsc.org The percentage of degradation is quantified to assess the stability of the molecule under different conditions. researchgate.net

Table: Summary of Forced Degradation Conditions and Observations for Dolutegravir

| Stress Condition | Reagent/Condition | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N Hydrochloric acid | Minor degradation products observed. nih.gov Unstable, formation of degradant DP-1. nih.gov | nih.govnih.gov |

| Base Hydrolysis | 1 N Sodium hydroxide (B78521) | Major degradation products observed. nih.gov Stable. nih.gov | nih.govnih.gov |

| Oxidative Degradation | 30% v/v Hydrogen peroxide | No degradation peak observed. nih.gov Unstable, formation of degradant DP-2. nih.gov | nih.govnih.gov |

| Thermal Degradation | 60°C/80% RH | No significant degradation observed. nih.gov Stable. nih.gov | nih.govnih.gov |

| Photolytic Degradation | UV radiation at 254 nm | No degradation product observed. nih.gov Stable. nih.gov | nih.govnih.gov |

Following forced degradation studies, the next critical step is the identification and structural characterization of the resulting degradation products. nih.govrsc.org This is typically achieved using a combination of chromatographic and spectroscopic techniques.

The degradation products are first separated from the parent drug using a stability-indicating HPLC or UPLC method. nih.govrsc.org These separated impurities are then subjected to mass spectrometry, particularly HRMS, to determine their accurate mass and molecular formula. nih.govsci-hub.se Further structural information is obtained through tandem mass spectrometry (MS/MS), which provides fragmentation patterns that help in elucidating the structure of the degradation product. rsc.org

In some cases, preparative HPLC is used to isolate the degradation products in sufficient quantities for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D-NMR), which provides detailed structural information and confirms the proposed structures. nih.govsci-hub.se For example, two degradation products of Dolutegravir, labeled as DP-1 and DP-2, were identified and characterized using HRMS and NMR. nih.govsci-hub.se DP-1 was identified as N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide, and DP-2 was identified as 2-(2,4-difluorobenzylamino)-2-oxoacetic acid. nih.govsci-hub.se

Quantification in Research Matrices (e.g., plasma, pharmaceutical effluents)

The accurate quantification of dolutegravir in various biological and environmental samples is crucial for pharmacokinetic studies and environmental monitoring. A range of sophisticated analytical techniques, predominantly chromatography-based, have been developed and validated for this purpose.

Quantification in Biological Matrices:

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for determining dolutegravir concentrations in biological matrices like plasma, serum, and saliva. amazonaws.complos.org LC-MS/MS, in particular, is favored for its high sensitivity and specificity, allowing for the detection of low analyte concentrations. nih.govwisdomlib.org

Methods have been developed to quantify dolutegravir in human plasma using techniques such as UPLC with UV detection and LC-MS/MS. wisdomlib.orgglobalresearchonline.net For instance, one UPLC-UV method validated a concentration range of 0.25–10 µg/mL using a simple protein precipitation extraction from just 100 µL of plasma. researchgate.net Another sensitive LC-MS/MS method for human plasma established a linear range from 28.44 ng/mL to 7054.37 ng/mL, utilizing solid-phase extraction for sample preparation. wisdomlib.org

The analysis of dolutegravir has also been extended to other biological samples. A common LC-MS/MS method was developed and validated for quantifying dolutegravir in both plasma and saliva, with a lower limit of quantification (LLOQ) of 0.5 ng/mL in both matrices. plos.org This study found a significant correlation between plasma and saliva concentrations, suggesting saliva could be a viable non-invasive alternative for monitoring the pharmacologically active drug concentration. plos.org Additionally, methods for quantifying dolutegravir in dried blood spots (DBS) have been established using HPLC with UV detection, offering a practical solution for sample collection and storage in resource-limited settings. nih.gov LC-MS/MS has also been employed to quantify dolutegravir in various tissues of Wistar rats, including the liver, adipose tissue, and gastrocnemius muscle, following chronic administration. nih.gov

Table 1: Examples of Analytical Methods for Dolutegravir in Biological Matrices

| Matrix | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Human Plasma | LC-MS/MS | Linear range of 28.44 ng/mL to 7054.37 ng/mL; Utilized solid-phase extraction. | wisdomlib.org |

| Human Plasma and Saliva | LC-MS/MS | LLOQ of 0.5 ng/mL in both matrices; significant correlation between plasma and saliva levels. | plos.org |

| Human Plasma | UPLC-UV | Linear range of 0.25-10 µg/mL; analyte extraction via protein precipitation. | globalresearchonline.netresearchgate.net |

| Dried Blood Spots (DBS) | HPLC-UV | Validated over a concentration range of 0.4-10 μg/mL. | nih.gov |

| Rat Plasma & Tissues | LC-MS/MS | Concentration ranges of 17.5–8000 ng/mL for plasma and 15.5–16,680 ng/g for tissue matrices were established. | nih.gov |

Quantification in Pharmaceutical Effluents:

Environmental contamination by pharmaceutical compounds is a growing concern. A specific reverse-phase HPLC (RP-HPLC) method has been developed to determine the presence of dolutegravir sodium, along with other antiretrovirals, in pharmaceutical industry effluents. globalresearchonline.netderpharmachemica.com This method uses a C18 symmetry column and UV detection at 260 nm, demonstrating its capability to detect compounds at levels below 10 ppm. derpharmachemica.com The development of such methods is vital for monitoring and controlling the release of active pharmaceutical ingredients into water bodies. globalresearchonline.netderpharmachemica.com

Validation Parameters and Method Robustness (e.g., linearity, precision, accuracy, specificity, LOD, LOQ)

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. bibliomed.org Validation studies for dolutegravir sodium are conducted in accordance with guidelines from the International Conference on Harmonization (ICH). bibliomed.orgresearchgate.net

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. galaxypub.co For dolutegravir, various methods have demonstrated excellent linearity over different concentration ranges. For example, an HPLC-UV method for bulk and tablet forms showed linearity between 10-60 µg/mL with a correlation coefficient (r²) of 0.9998. sciencescholar.us Another HPLC method was linear in the range of 5–35 μg/mL. nih.gov Spectrophotometric methods have also been validated, with one showing linearity from 40.00–140.00 μg/mL. researchgate.netiajps.com In biological matrices, an LC-MS/MS method for plasma was linear from 0.25 to 10.00 µg/ml. medrxiv.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is typically expressed as the relative standard deviation (%RSD). Validation studies report both intra-day (repeatability) and inter-day (intermediate) precision. medrxiv.org For an LC-MS/MS method, intra- and inter-day precision ranged from 2.47% to 12.39% RSD and 5.34% to 16.83% RSD, respectively. medrxiv.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking a known amount of the standard drug into a pre-analyzed sample solution. nih.gov For a stability-indicating RP-HPLC method, the recovery of dolutegravir impurity was consistently within the range of 80% to 120%. galaxypub.co Another HPLC method demonstrated high and consistent recoveries at all studied levels, confirming its accuracy. nih.gov

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatography, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. nih.gov Specificity is also assessed through forced degradation studies, where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that the method can separate the main drug from its degradation products. bibliomed.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. galaxypub.cosciencescholar.us These parameters indicate the sensitivity of the method. For an RP-HPLC method, the LOD and LOQ for dolutegravir were found to be 0.4380 µg/mL and 1.3274 µg/mL, respectively. sciencescholar.us Another method developed for pharmaceutical effluents reported an LOD of 0.017 µg/ml and an LOQ of 0.053 µg/ml for dolutegravir sodium. derpharmachemica.com

Table 2: Summary of Validation Parameters from Various Analytical Methods for Dolutegravir

| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| HPLC (Bulk/Dosage Form) | 5–35 | 1.91 | 5.17 | nih.gov |

| HPTLC (Bulk/Dosage Form) | 0.2–0.9 (ng/spot) | 28.61 (ng/spot) | 86.69 (ng/spot) | nih.gov |

| RP-HPLC (Effluents) | 0.05-7.5 | 0.017 | 0.053 | derpharmachemica.com |

| RP-HPLC (Bulk) | 10-60 | 0.4380 | 1.3274 | sciencescholar.us |

| UV Spectrophotometry | 40.00–140.00 | - | - | researchgate.net |

| LC-MS/MS (Plasma) | 0.028-7.05 | - | 0.028 | wisdomlib.org |

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For HPLC methods, these variations can include changes in the flow rate of the mobile phase, pH, and mobile phase composition. bibliomed.orgnih.gov The results from the modified conditions are compared to the original method to ensure the method remains reliable. galaxypub.co

Preclinical Pharmacological Investigations

In Vitro Biochemical Assays of Integrase Inhibition

In vitro biochemical assays are fundamental to determining the direct inhibitory activity of a compound against its target enzyme. For dolutegravir (B560016), these assays have consistently demonstrated potent inhibition of the HIV-1 integrase enzyme's strand transfer activity.

Utilizing purified recombinant wild-type (WT) HIV-1 integrase and radiolabeled oligonucleotides that mimic the processed end of the viral DNA, the 50% inhibitory concentration (IC50) of dolutegravir was determined to be 33 nM. researchgate.net In comparative assays, dolutegravir has shown higher potency than first-generation INSTIs against wild-type virus. nih.gov Another study reported a median IC50 for dolutegravir against nine wild-type isolates as 1.07 nM, compared to 9.15 nM for raltegravir (B610414). researchgate.net

A key characteristic of dolutegravir highlighted in biochemical assays is its remarkably slow rate of dissociation from the integrase-DNA complex. nih.gov This prolonged binding is observed with both wild-type and certain raltegravir-resistant integrase variants, which is believed to contribute to its high barrier to resistance. fda.gov

Table 1: In Vitro Integrase Strand Transfer Inhibition of Dolutegravir

HIV-1 Integrase Variant Dolutegravir IC50 (nM) Reference Compound IC50 (nM) Fold Change vs. WT Wild-Type 33 Raltegravir: 26 - Y143R Data not significant Raltegravir: ~338 - N155H Data not significant Raltegravir: ~156 - G140S/Q148H ~185 Raltegravir: ~7280 5.6

Cellular and Molecular Interactions

The primary molecular interaction of dolutegravir is with the HIV-1 integrase enzyme. It binds to the active site of integrase when it is complexed with viral DNA (the intasome). researchgate.net This binding prevents the crucial strand transfer step, where the viral DNA is inserted into the host chromosome. researchgate.net Structural analyses have shown that dolutegravir's extended linker region allows it to fit snugly into the pocket vacated by a displaced viral DNA base, making more intimate contact with the viral DNA compared to first-generation inhibitors. researchgate.net This unique binding mode is thought to contribute to its high potency and favorable resistance profile. researchgate.net Beyond its primary target, studies have also investigated dolutegravir's interaction with other enzymes, such as Recombination-activating genes (RAGs), due to structural similarities with integrase. Binding and nicking studies showed that dolutegravir could decrease the binding efficiency and cleavage activity of RAG1 domains on DNA substrates, although to a lesser extent than elvitegravir (B1684570). nih.gov

In vitro studies have been conducted to assess dolutegravir's potential to interact with various drug transporters, which can be a source of drug-drug interactions. These studies revealed that dolutegravir is an inhibitor of the renal organic cation transporter 2 (OCT2). nih.gov The reported IC50 value for OCT2 inhibition is 1.9 µM. nih.gov More recent and detailed investigations using OCT2-expressing human embryonic kidney 293 cells found that the IC50 value can vary depending on experimental conditions; the lowest in vitro IC50 for metformin (B114582) uptake was 0.126 µM, which closely matched the estimated in vivo inhibition constant (Ki). nih.gov Dolutegravir showed little to no in vitro inhibition of other transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), multidrug resistance protein 2, organic anion transporting polypeptide 1B1/3 (OATP1B1/3), and organic cation transporter 1 (OCT1), with IC50 values greater than 30 µM. nih.gov Specific inhibitory data for MATE1, OAT1, OAT3, and OAT4 is less prominent, suggesting a low potential for clinically significant interactions with these transporters.

**Table 3: In Vitro Inhibition of Human Drug Transporters by Dolutegravir**

```html

Transporter IC50 (µM) OCT2 1.9 OCT1 > 30 P-glycoprotein (P-gp) > 30 BCRP > 30 OATP1B1/3 > 30

Studies in Animal Models

Neurodevelopmental Impacts and Underlying Mechanisms (e.g., Matrix Metalloproteinase Inhibition, Neuroinflammation)

Preclinical research has investigated the potential effects of dolutegravir on fetal neurodevelopment, with studies in animal models suggesting specific underlying mechanisms. A significant finding is that dolutegravir acts as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes crucial for fetal development. nih.govnih.gov This inhibition is believed to occur through the binding of dolutegravir to the zinc ion (Zn++) located in the catalytic domain of the MMPs. nih.govproquest.com

Studies conducted in pregnant mice have demonstrated that dolutegravir can cross the placenta and reach the fetal central nervous system (CNS) during gestation, where it inhibits MMP activity. nih.govproquest.com The dysregulation of MMPs, which play a vital role in processes like neurogenesis and synaptic plasticity, during critical periods of brain development can lead to adverse outcomes. frontiersin.org Postnatal evaluations of mice pups exposed to dolutegravir in utero revealed evidence of neuroinflammation and neuronal impairment, abnormalities that were found to persist. nih.govproquest.com These findings suggest a potential link between dolutegravir's inhibition of MMPs during gestation and subsequent neurodevelopmental effects. nih.govproquest.com

Further investigations using human induced pluripotent stem cell (iPSC)-based forebrain organoid models have explored the direct impact of dolutegravir on human cortical neurogenesis. frontiersin.org Results from these in vitro models indicated that sustained exposure to dolutegravir could affect the structure and organization of the organoids, leading to a deficit in neurogenesis. frontiersin.org RNA sequencing in this model pointed towards a downregulation of genes related to neurogenesis and an upregulation of stress-associated genes. frontiersin.org

Another mechanism explored in preclinical models is the induction of oxidative stress. Research in mice has shown that long-acting nanoformulations of dolutegravir, which result in lower drug exposure to the embryo's brain, were associated with reductions in dolutegravir-linked oxidative stress and an attenuation of neuronal and synaptic impairments in the fetal brain. nih.gov

Pharmacokinetic Assessments in Animal Models (e.g., Tissue Biodistribution, Plasma Levels for mechanistic studies)

Pharmacokinetic studies in various animal models, including mice, rats, and monkeys, have been conducted to characterize the absorption, distribution, metabolism, and excretion of dolutegravir. These preclinical assessments are crucial for understanding the drug's behavior in vivo and for interpreting mechanistic studies.

In rats and monkeys, dolutegravir exhibited low plasma clearance and a low volume of distribution. nih.gov It was rapidly absorbed when administered as an oral solution, showing high bioavailability in both species (75.6% in rats and 87.0% in monkeys). nih.gov The terminal elimination half-life was approximately 6 hours in these models. nih.gov Dolutegravir is highly bound to serum proteins (>99%) in rats and monkeys, a characteristic similar to its binding profile in human plasma. nih.gov

The table below summarizes key pharmacokinetic parameters of dolutegravir in different preclinical animal models.

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Rat | Plasma Clearance | 0.23 mL/min/kg | nih.gov |

| Volume of Distribution (Vd) | 0.1 L/kg | nih.gov | |

| Terminal Half-life (t1/2) | ~6 h | nih.gov | |

| Oral Bioavailability | 75.6% | nih.gov | |

| Monkey | Plasma Clearance | 2.12 mL/min/kg | nih.gov |

| Volume of Distribution (Vd) | 0.28 L/kg | nih.gov | |

| Terminal Half-life (t1/2) | ~6 h | nih.gov | |

| Oral Bioavailability | 87.0% | nih.gov | |

| Mouse | Cmax (Chitosan NPs) | 77.54 ± 7.93 μg/mL | researchgate.net |

| AUC (Chitosan NPs) | 678.3 ± 10.07 μg/h/mL | researchgate.net |

The tissue penetration of dolutegravir in mice was quantified using a tissue penetration factor (TPF), calculated as the ratio of the concentration in the tissue to that in the plasma. The results confirmed poor distribution to most tissues. nih.gov

| Tissue | Distribution Finding | Reference |

|---|---|---|

| Brain | Lowest concentrations; poor penetration | nih.govresearchgate.netnih.gov |

| Digestive Tract | Highest concentrations | nih.govresearchgate.net |

| Liver | High concentrations | nih.govresearchgate.net |

| Kidneys | High concentrations | nih.govresearchgate.net |

| Lymphatic System | Moderate concentrations | nih.govresearchgate.net |

| Lungs | Moderate concentrations | nih.govresearchgate.net |

Mechanistic Aspects of Drug Drug Interactions

Metabolic Pathway Involvement

Dolutegravir (B560016) is extensively metabolized in the liver, with biotransformation proceeding through three main pathways. drugbank.comnih.gov The major route is glucuronidation, followed by oxidation and a sequential oxidative defluorination with subsequent glutathione (B108866) conjugation. drugbank.com

UGT1A1-Mediated Glucuronidation

The principal metabolic pathway for dolutegravir is glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). drugbank.comnih.govgsk.comnjmonline.nl This process results in the formation of an inactive ether glucuronide metabolite. nih.gov In vitro studies have confirmed that UGT1A1 is the main UGT enzyme responsible for dolutegravir glucuronidation, with minor contributions from UGT1A3 and UGT1A9. fda.gov

The clinical relevance of this pathway is highlighted by interactions with drugs that induce or inhibit UGT1A1. For instance, potent inducers of UGT1A1 can decrease plasma concentrations of dolutegravir. journals.co.zagsk.com Conversely, co-administration with atazanavir, a known UGT1A1 inhibitor, has been shown to significantly increase dolutegravir's area under the curve (AUC), maximum concentration (Cmax), and trough concentration (Ctrough). hiv-druginteractions.org Genetic variations in the UGT1A1 gene can also influence dolutegravir's pharmacokinetics, with individuals carrying reduced-function polymorphisms showing decreased oral clearance and increased plasma exposure to the drug. researchgate.net

Cytochrome P450 Enzyme Contributions (e.g., CYP3A4)

Interestingly, recent research has also identified CYP1A1 and CYP1B1 as enzymes involved in the metabolism of dolutegravir, leading to the formation of novel metabolites. nih.gov This finding may explain observations of higher dolutegravir clearance in smokers, as cigarette smoking is known to induce these particular CYP enzymes. nih.gov However, dolutegravir itself does not act as an inhibitor or inducer of major CYP enzymes at clinically relevant concentrations, minimizing its potential to affect the metabolism of co-administered drugs that are substrates for these enzymes. journals.co.zanih.govgsk.com

Transporter-Mediated Interactions (e.g., OCT2, MATE1)

| Transporter | Role in Dolutegravir DDI | Interacting Drug Example | Consequence of Interaction |

| OCT2 | Inhibited by Dolutegravir nih.govhivguidelines.orgnih.gov | Metformin (B114582) nih.govnih.govresearchgate.net | Increased metformin plasma concentrations nih.govnih.gov |

| MATE1 | Inhibited by Dolutegravir nih.govhivguidelines.orgnih.gov | Metformin nih.govhivguidelines.org | Increased metformin plasma concentrations nih.gov |

Protein Binding Displacement Mechanisms (e.g., with valproic acid)

Dolutegravir is highly bound to plasma proteins, with a binding percentage of approximately 98.9%. drugbank.com This high degree of protein binding can be a source of drug-drug interactions when dolutegravir is co-administered with other highly protein-bound drugs. One such interaction has been observed with valproic acid, an anticonvulsant that is also extensively bound to plasma proteins. natap.orgoup.com